
5-Methoxy-3-pyridinecarboxaldehyde
Overview
Description
5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5) is a pyridine derivative featuring a methoxy group at the 5-position and an aldehyde moiety at the 3-position. Its molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly for synthesizing nicotinamide analogs and heterocyclic frameworks . Its structure is confirmed by ¹H NMR (δ 10.08 ppm for aldehyde proton, 3.89 ppm for methoxy group) and its synthesis involves lithiation and formylation of 3-bromo-5-methoxypyridine .
Key applications include:
- Precursor to 5-Methoxynicotinamide via hydroxylamine and methanesulfonyl chloride reactions .
- Building block for crystallographic studies, such as in the synthesis of (E)-7-methoxy-2-((5-methoxypyridin-3-yl)methyl)ethanone .
Safety data indicates acute oral toxicity (Category 4) and skin sensitization (Category 1), necessitating careful handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-pyridinecarboxaldehyde typically involves the formylation of 5-methoxypyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-3-pyridinecarboxaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Methoxy-3-pyridinecarboxylic acid.
Reduction: 5-Methoxy-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methoxy-3-pyridinecarboxaldehyde is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It is also employed in the synthesis of bioactive molecules .
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also utilized in the synthesis of advanced materials for electronic and optical applications .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Methoxy-3-pyridinecarboxaldehyde (CAS 65873-72-5)
- Structure : Methoxy group at the 6-position instead of 5.
- Synthesis : Likely analogous to the 5-methoxy derivative but starting from a different dibromopyridine precursor.
- Reactivity: The positional shift of the methoxy group alters electronic effects.
- Applications : Used in specialty chemical synthesis (e.g., TCI Chemicals catalog) but lacks documented biological applications compared to its 5-methoxy counterpart .
5-Chloro-3-pyridinecarboxaldehyde (CAS 113118-82-4)
- Structure : Chlorine replaces the methoxy group at the 5-position.
- Reactivity : The electron-withdrawing chlorine deactivates the pyridine ring, reducing electrophilic substitution reactivity. However, the Cl atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Valued in palladium-catalyzed coupling reactions to construct biaryl systems .
5-Methoxyindole-3-carboxaldehyde
- Structure : Indole core with methoxy and aldehyde groups at positions 5 and 3, respectively.
- Reactivity : The indole ring’s electron-rich nature enhances aldehyde reactivity in condensation reactions.
- Applications : Used in synthesizing indole alkaloids and fluorescent probes, diverging from the pyridine-based applications of 5-Methoxy-3-pyridinecarboxaldehyde .
3-Bromo-5-methoxypyridine (CAS 50720-12-2)
- Structure : Bromine at the 3-position and methoxy at 5; lacks the aldehyde group.
- Role : A direct precursor to this compound via lithiation and formylation .
- Applications : Intermediate in synthesizing agrochemicals and pharmaceuticals, highlighting the importance of halogenated pyridines in industrial chemistry .
Comparative Data Table
Compound | CAS Number | Molecular Formula | Substituents (Position) | Key Applications | Reactivity Profile |
---|---|---|---|---|---|
This compound | 113118-83-5 | C₇H₇NO₂ | 5-OCH₃, 3-CHO | Nicotinamide analogs, crystallography | Activated for electrophilic substitution |
6-Methoxy-3-pyridinecarboxaldehyde | 65873-72-5 | C₇H₇NO₂ | 6-OCH₃, 3-CHO | Specialty chemical synthesis | Moderate resonance stabilization |
5-Chloro-3-pyridinecarboxaldehyde | 113118-82-4 | C₆H₄ClNO | 5-Cl, 3-CHO | Cross-coupling reactions | Deactivated ring, Cl as leaving group |
5-Methoxyindole-3-carboxaldehyde | N/A | C₁₀H₉NO₂ | 5-OCH₃, 3-CHO (indole core) | Alkaloid synthesis | High condensation reactivity |
3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 3-Br, 5-OCH₃ | Precursor to aldehydes, agrochemicals | Halogen-directed functionalization |
Research Findings and Key Insights
- Synthetic Utility : this compound’s aldehyde group enables diverse transformations, such as condensations and nucleophilic additions, which are less feasible in halogenated analogs like 3-Bromo-5-methoxypyridine .
- Electronic Effects : The electron-donating methoxy group in this compound enhances ring activation compared to the electron-withdrawing chloro substituent in 5-Chloro-3-pyridinecarboxaldehyde, influencing reaction pathways .
Biological Activity
5-Methoxy-3-pyridinecarboxaldehyde (5-M3PCA) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula and a molecular weight of approximately 151.14 g/mol. It features a methoxy group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological properties.
The biological activity of 5-M3PCA is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may modulate enzymatic activities by acting as an inhibitor or activator, influencing metabolic pathways critical for cellular functions. Specific interactions include:
- Enzyme Inhibition : 5-M3PCA has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular signaling pathways.
- Receptor Binding : The compound may bind to specific receptors, affecting neurotransmitter release and other signaling cascades.
Antimicrobial Properties
Research indicates that 5-M3PCA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Effects
Preliminary studies have suggested that 5-M3PCA may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways .
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activities of 5-M3PCA:
Applications in Medicine
The potential therapeutic applications of 5-M3PCA are diverse:
- Drug Development : As a lead compound, it could be modified to enhance its efficacy and selectivity for specific targets in disease pathways.
- Research Tool : Its ability to modulate enzyme activity makes it valuable for studying metabolic processes and identifying novel drug targets.
Q & A
Basic Questions
Q. How can researchers confirm the structural identity of 5-Methoxy-3-pyridinecarboxaldehyde?
- Methodological Answer: Structural confirmation involves combining spectroscopic and analytical techniques:
- NMR Spectroscopy: Analyze the NMR spectrum for characteristic peaks, such as the aldehyde proton (~9.8 ppm) and methoxy group (~3.85 ppm). Proton environments on the pyridine ring should align with the SMILES code (O=CC1=CC(OC)=CN=C1) .
- Elemental Analysis: Compare experimental C, H, and N percentages with calculated values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) to validate purity .
- CAS Registry: Cross-reference the compound’s CAS number (113118-83-5) and MDL number (MFCD07437946) with databases .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer: Store the compound under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or degradation of the aldehyde group. Use airtight glass vials to minimize exposure to moisture, which could lead to hydrate formation .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer: While direct synthesis methods are not explicitly detailed in the evidence, analogous pyridine aldehyde syntheses involve:
- Oxidation of Methyl Groups: Potassium permanganate (KMnO) in aqueous acidic conditions can oxidize methylpyridines to carbaldehydes/carboxylic acids. For example, 5-methoxy-2-methylpyridine oxidation yields 5-methoxypyridine-2-carboxylic acid .
- Functional Group Interconversion: Protect the aldehyde during synthesis (e.g., as an acetal) to avoid side reactions.
Advanced Research Questions
Q. How can researchers optimize the oxidation of this compound to its carboxylic acid derivative?
- Methodological Answer:
- Reagent Selection: Use KMnO under controlled acidic conditions (HCl, pH 4 post-reaction) to achieve selective oxidation. Monitor temperature (90–95°C) to avoid over-oxidation or ring degradation .
- Work-Up: Filter the reaction mixture while hot to remove MnO byproducts. Acidify the filtrate to precipitate the carboxylic acid.
- Purity Validation: Confirm conversion via NMR (disappearance of aldehyde proton at ~9.8 ppm) and elemental analysis .
Q. What strategies enable derivatization of this compound for cross-coupling reactions?
- Methodological Answer:
- Boronic Acid Formation: Convert the aldehyde to a boronic ester using pinacol and a palladium catalyst (e.g., Suzuki-Miyaura coupling precursors). shows related methoxypyridine boronic esters (e.g., 5-Methoxypyridine-3-boronic acid) with >97% purity .
- Protection-Deprotection: Temporarily protect the aldehyde as an imine or acetal to enable functionalization at the pyridine ring (e.g., halogenation or alkylation) .
Q. How can iodination or bromination be achieved at the pyridine ring of this compound?
- Methodological Answer:
- Electrophilic Aromatic Substitution: Use N-iodosuccinimide (NIS) or Br in the presence of a Lewis acid (e.g., FeCl) to introduce halogens at specific positions. lists iodinated derivatives (e.g., 4-Iodo-5-methoxypyridin-3-amine) synthesized via directed ortho-metalation or catalytic methods .
- Regioselectivity Control: The methoxy group directs electrophiles to the para position (C-4), while steric effects influence substitution at C-2 or C-6.
Q. How should researchers address contradictions in spectroscopic data during structural analysis?
- Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR, HPLC, and mass spectrometry data. For example, elemental analysis discrepancies (e.g., C: 54.61% observed vs. 54.92% calculated) may indicate impurities, requiring column chromatography or recrystallization .
- Dynamic NMR Studies: Resolve ambiguities in proton environments (e.g., pyridine ring protons) by analyzing variable-temperature NMR to detect conformational exchange .
Properties
IUPAC Name |
5-methoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVIXSRXKCZJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450343 | |
Record name | 5-Methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-83-5 | |
Record name | 5-Methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.